(3S,4R)-Tofacitinib-d3

Isotopic purity Chemical purity LC-MS/MS

Procure (3S,4R)-Tofacitinib-d3 for validated LC-MS/MS assays. This deuterated analog provides a +3 Da mass shift for unambiguous quantification of tofacitinib in biological matrices. As the less active stereoisomer, it serves as a critical control for stereospecificity studies. High purity (≥98%) minimizes matrix effects and ensures assay linearity and accuracy for reliable pharmacokinetic and chiral purity analysis.

Molecular Formula C₁₆H₁₇D₃N₆O
Molecular Weight 315.39
Cat. No. B1153626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S,4R)-Tofacitinib-d3
Synonyms(3S,4R)- 4-Methyl-3-(methyl-d3-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-β-oxo-1-piperidinepropanenitrile;  2-Isocyano-1-((3S,4R)-4-methyl-3-(methyl-d3(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)ethanone
Molecular FormulaC₁₆H₁₇D₃N₆O
Molecular Weight315.39
Structural Identifiers
Commercial & Availability
Standard Pack Sizes2.5 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3S,4R)-Tofacitinib-d3: A Deuterated JAK Inhibitor for Precise Pharmacokinetic Quantification and Stereochemical Studies


(3S,4R)-Tofacitinib-d3 is a stable, deuterium-labeled analog of the Janus kinase (JAK) inhibitor tofacitinib, specifically the (3S,4R) stereoisomer [1]. With a molecular formula of C₁₆H₁₇D₃N₆O and a molecular weight of 315.39 g/mol , it serves as a critical internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays due to its +3 Da mass shift from the non-deuterated parent compound . As a research-use-only compound, it enables precise quantification of tofacitinib in biological matrices without altering the biological activity of the JAK pathway [2].

Why Generic (3S,4R)-Tofacitinib-d3 Substitution Is Not Possible in Quantification Assays and Stereochemical Research


In-class compounds such as non-deuterated tofacitinib or alternative deuterated isotopologues cannot be simply substituted for (3S,4R)-Tofacitinib-d3 due to critical differences in isotopic mass, stereochemical configuration, and purity. Using a non-deuterated standard fails to provide the necessary +3 Da mass shift for unambiguous MS differentiation from endogenous analyte . Alternative stereoisomers, such as (3R,4S)-Tofacitinib-d3, possess distinct chiral configurations that can interact differently with biological targets, invalidating stereochemical studies . Furthermore, vendor-specific purity levels (e.g., 95% vs. 99.14%) directly impact assay linearity and accuracy [1]. These differences are quantifiable and must be controlled to ensure reproducibility and regulatory compliance.

Quantitative Differentiation of (3S,4R)-Tofacitinib-d3: Evidence-Based Selection Guide


Isotopic Purity and Chemical Purity: Vendor-Specific Differences Impact Assay Accuracy

The isotopic and chemical purity of (3S,4R)-Tofacitinib-d3 varies significantly by supplier, which directly affects its suitability as an internal standard. For instance, Tofacitinib-d3 citrate from MedChemExpress is reported with a chemical purity of 99.14% [1], whereas other vendors list purity at 95% . Bertin Bioreagent specifies a purity of ≥99% for deuterated forms (d1-d3) [2]. Higher chemical purity minimizes interference and ensures accurate quantification in LC-MS/MS assays, where impurities can suppress ionization or produce isobaric signals.

Isotopic purity Chemical purity LC-MS/MS Internal standard

Mass Spectrometric Differentiation: A Definitive +3 Da Shift Enables Unambiguous Quantification

The incorporation of three deuterium atoms in (3S,4R)-Tofacitinib-d3 results in a +3 Da mass shift compared to non-deuterated tofacitinib (molecular weight: 312.38 Da vs. 315.39 Da) . This mass difference allows the deuterated compound to serve as an ideal internal standard in LC-MS/MS assays, as it co-elutes with the analyte but produces a distinct MS signal, avoiding isobaric interference [1]. The mass shift is a critical parameter for method validation, ensuring that the internal standard is not confounded by naturally occurring isotopic peaks.

Mass spectrometry LC-MS/MS Internal standard Deuterium labeling

Stereochemical Purity: The (3S,4R) Configuration Is a Less Active Enantiomer with Distinct Biological Activity

(3S,4R)-Tofacitinib is the less active enantiomer of tofacitinib, with a JAK3 IC₅₀ of 1 nM for the active (3R,4S) enantiomer . While the deuterated analog (3S,4R)-Tofacitinib-d3 retains this stereochemistry, its biological activity is expected to be similar to the non-deuterated (3S,4R) form. This is in contrast to the (3R,4S) enantiomer, which is the active pharmaceutical ingredient. The use of the correct stereoisomer is critical for studies investigating the stereospecificity of JAK inhibition or for chiral method development.

Stereochemistry Enantiomeric purity JAK3 inhibition Chiral chromatography

Validated Bioanalytical Method Performance: Recovery and Accuracy Metrics Using Deuterated Tofacitinib as Internal Standard

A patented LC-MS/MS method for quantifying tofacitinib in human plasma uses deuterated tofacitinib (not further stereochemically specified) as an internal standard [1]. The method achieved an extraction recovery rate of 101.9%, with no matrix effects observed in hyperlipidemic plasma, demonstrating the suitability of deuterated tofacitinib for robust and accurate bioanalysis. This validation data supports the selection of (3S,4R)-Tofacitinib-d3 for similar assays, provided its stereochemical and isotopic purity are verified.

Bioanalytical method validation Internal standard Recovery Matrix effect

Optimal Research and Industrial Applications for (3S,4R)-Tofacitinib-d3 Based on Quantitative Evidence


LC-MS/MS Quantification of Tofacitinib in Pharmacokinetic Studies

Employ (3S,4R)-Tofacitinib-d3 as an internal standard in validated LC-MS/MS assays to quantify tofacitinib concentrations in plasma, serum, or tissue samples. The +3 Da mass shift ensures unambiguous MS detection, while high-purity batches (≥99%) [1] minimize matrix effects and improve assay accuracy. This is essential for generating reliable pharmacokinetic parameters (AUC, Cmax, t½) in preclinical and clinical studies.

Chiral Method Development and Stereochemical Purity Assessment

Utilize (3S,4R)-Tofacitinib-d3 as a reference standard for developing chiral HPLC or SFC methods to separate and quantify the stereoisomers of tofacitinib. Its known stereochemical configuration [2] and isotopic labeling allow for the detection of active (3R,4S) enantiomer contamination in pharmaceutical preparations or for verifying the stereochemical purity of synthesized batches.

In Vitro JAK3 Inhibition Assays as a Stereochemical Control

Use (3S,4R)-Tofacitinib-d3 as a less active control in JAK3 inhibition assays to confirm stereospecificity. The (3R,4S) enantiomer exhibits potent JAK3 inhibition (IC₅₀ = 1 nM) , whereas the (3S,4R) form is expected to be significantly less potent. This application is critical for validating target engagement and for distinguishing on-target from off-target effects in mechanistic studies.

Stable Isotope Labeling for Metabolic Pathway Tracing

Leverage the deuterium label in (3S,4R)-Tofacitinib-d3 to trace the metabolic fate of the tofacitinib molecule in in vitro microsomal or hepatocyte incubations. The +3 Da mass shift allows for the differentiation of parent and metabolite signals in MS, enabling the elucidation of metabolic soft spots and the identification of novel metabolites without the need for radioactive labeling.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3S,4R)-Tofacitinib-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.